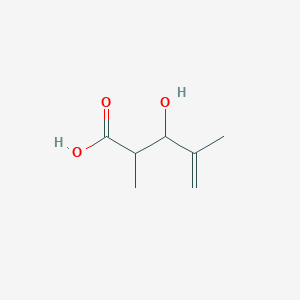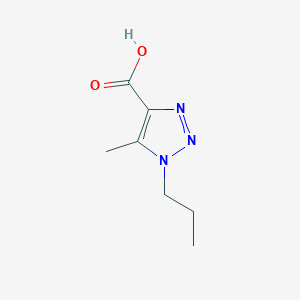
4-Methyl-1-(3-methylphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3-methylphenyl)pentan-1-amine is a synthetic compound belonging to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. This compound is known for its stimulating effects on the central nervous system, similar to those of amphetamines and cocaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-methylphenyl)pentan-1-amine typically involves the reaction of a bromoketone with an amine. For example, a 2 M solution of ethylamine in tetrahydrofuran (THF) is added to the bromoketone under ice-cold conditions . The reaction is then allowed to proceed at room temperature, resulting in the formation of the desired amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling up of reagents and reaction vessels.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-methylphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
4-Methyl-1-(3-methylphenyl)pentan-1-amine has several applications in scientific research:
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Investigated for potential therapeutic applications, although its psychoactive properties limit its use.
Industry: Utilized in the development of new psychoactive substances and designer drugs.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-methylphenyl)pentan-1-amine involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft . This results in enhanced stimulation of the central nervous system, producing effects similar to those of amphetamines and cocaine.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenylpentan-1-one: A structurally similar compound with a ketone group instead of an amine.
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Another related compound with a pyrrolidine ring.
Uniqueness
4-Methyl-1-(3-methylphenyl)pentan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an amine group, which contributes to its distinct pharmacological profile and psychoactive effects .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-methyl-1-(3-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)7-8-13(14)12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8,14H2,1-3H3 |
InChI Key |
XNHAEUNVQZCFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol](/img/structure/B13259963.png)
![2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13259964.png)


![3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13259990.png)

![4-{[(3-Methylbutyl)amino]methyl}benzonitrile](/img/structure/B13259997.png)
![(1S,2S)-1-Amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid](/img/structure/B13260003.png)
![(1H-Imidazol-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13260011.png)



![1-Ethyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13260032.png)

